
1-(4-(三氟甲氧基)苯基)环丙烷羧酸
描述
The compound "1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid" is a trifluoromethyl-substituted cyclopropane derivative. This class of compounds is known for its unique chemical and physical properties due to the presence of the trifluoromethyl group and the strained cyclopropane ring. The trifluoromethyl group is highly electronegative, which can significantly influence the reactivity and stability of the molecule .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted cyclopropanes can be achieved through various methods. One approach involves reacting 2-bromo-3,3,3-trifluoropropene (BrTFP) with active methylenes, which has been shown to yield trifluoromethylated polyfunctionalized cyclopropanes with high stereoselectivity . This method could potentially be adapted for the synthesis of "1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives has been extensively studied, and it is known that the cyclopropane ring imparts a degree of strain to the molecule. This strain can affect the bond angles and lengths within the ring, as well as the overall conformation of the molecule . The presence of substituents, such as the trifluoromethoxy group, can further influence the molecular geometry, potentially leading to unique conformations and reactivity patterns.
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions, including ring-opening and cycloisomerization reactions. For example, donor-acceptor cyclopropanes can smoothly undergo ring-opening reactions or cycloisomerization in the presence of acid, with the outcome depending on the properties of the acid used . The trifluoromethoxy group could also participate in reactions, such as dehydrative condensation with amines, facilitated by catalysts like 2,4-bis(trifluoromethyl)phenylboronic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-substituted cyclopropane derivatives are influenced by the presence of the trifluoromethyl group and the cyclopropane ring. These compounds often exhibit high thermal stability and unique electronic properties due to the electron-withdrawing effect of the trifluoromethyl group . Additionally, the cyclopropane ring can affect the solubility and crystalline structure of the compound, as seen in various inclusion compounds and polymers derived from cyclopropane dicarboxylic acids .
科学研究应用
结构分析
- 对环丙烷羧酸衍生物(如 1-苯基-2-甲基环丙烯-3-羧酸)的结构和构象的研究提供了对其化学性质的见解。这些化合物表现出独特的空间排列,影响它们的反应性和在各个科学领域的潜在应用 (Korp、Bernal 和 Fuchs,1983)。
合成和生物活性
- 环丙烷羧酸衍生物(如 2,2-二氯-1(4-乙氧基苯基)环丙烷羧酸)已被合成并显示出杀虫和抗菌活性。这突出了这些化合物在开发新的生物活性物质方面的潜力 (Shan,2008)。
药物研究
- 环丙烷羧酸衍生物已被探索为潜在的抗抑郁药。1-芳基-2-(氨基甲基)环丙烷羧酸衍生物等化合物表现出显着的抗抑郁活性,强调了它们在药物发现中的相关性 (Bonnaud 等人,1987)。
农化应用
- 源自环丙烷羧酸的 N-(取代)环丙烷羧基-N'-吡啶-2-基硫脲显示出优异的除草和杀菌活性。这表明它们在农业化学制剂中的潜在用途 (Tian 等人,2009)。
化学合成
- 环丙烷羧酸衍生物已用于三氟甲磺酸催化的环异构化反应,导致形成烷基 5-芳基呋喃-2-羧酸酯。这些反应对于合成具有不同结构框架的复杂有机化合物非常重要 (Zhu、Xu 和 Gong,2016)。
电子和材料科学
- 源自氟化芳香二胺的新型聚酰亚胺,如 1,1-双[4-(4'-氨基苯氧基)苯基]-1-[3″,5″-双(三氟甲基)苯基]-2,2,2-三氟乙烷,表现出优异的力学性能和热稳定性。这些材料与先进的电子和材料科学应用相关 (Yin 等人,2005)。
安全和危害
This compound is classified under the GHS07 hazard class . The hazard statements include H302, which indicates that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed . It is classified as Acute Tox. 4 Oral under hazard classifications .
作用机制
Target of Action
The primary targets of 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid are currently unknown .
Result of Action
The molecular and cellular effects of 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s effectiveness .
属性
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-8-3-1-7(2-4-8)10(5-6-10)9(15)16/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYQHMMKMYCFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672622 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936727-93-4 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)


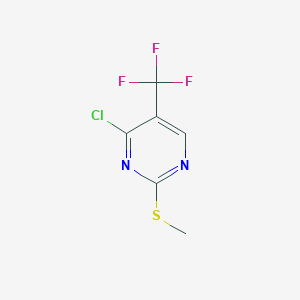

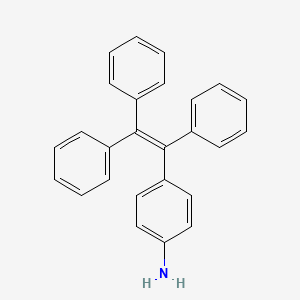
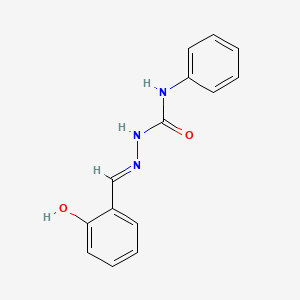
![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)
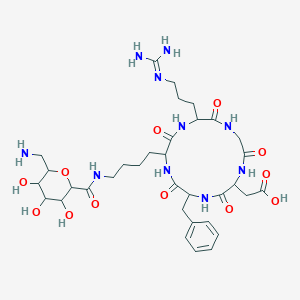
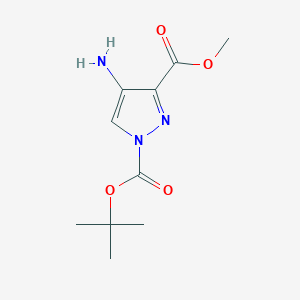

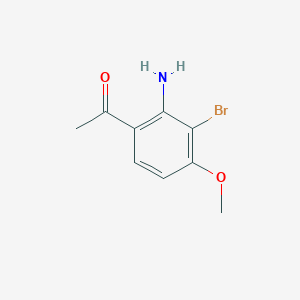

![(2R,3aR,10Z,11aS,12aR,14aR)-2,3,3a,4,5,6,7,8,9,11a,12,13,14,14a-Tetradecahydro-2-[[7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinyl]oxy]-5-methyl-4,14-dioxocyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine-12a(1H)-carboxylic acid](/img/structure/B3030583.png)